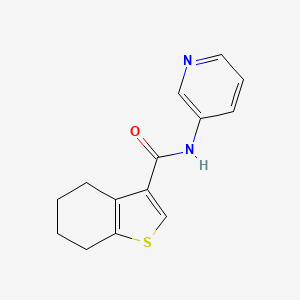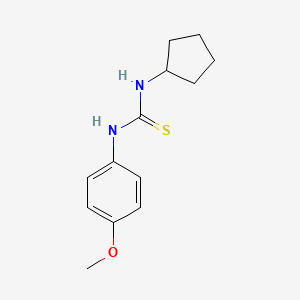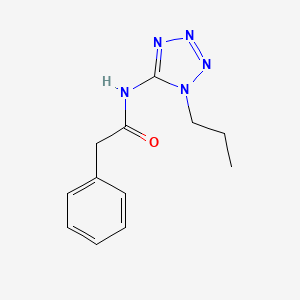![molecular formula C16H13NO2S2 B5887607 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MNMT, is a thiazolone derivative that has been extensively studied for its potential therapeutic applications. MNMT has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one exerts its biological activities by modulating various signaling pathways. For example, 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Additionally, 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of various bacteria and fungi, such as E. coli, S. aureus, and C. albicans.
実験室実験の利点と制限
4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is also soluble in common organic solvents, which makes it easy to handle in lab experiments. However, 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It has low water solubility, which makes it difficult to use in aqueous solutions. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is also sensitive to light and air, which can affect its stability over time.
将来の方向性
For 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one research include:
1. Investigating the potential of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one as an anti-inflammatory agent in animal models of inflammation.
2. Studying the potential of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one as an anti-cancer agent in animal models of cancer.
3. Exploring the potential of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one as an anti-microbial agent in animal models of infection.
4. Investigating the pharmacokinetics and toxicity of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one in animal models.
5. Developing novel derivatives of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one with improved potency and selectivity.
In conclusion, 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has shown promising results in various in vitro and in vivo studies. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one possesses anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxy-1-naphthaldehyde and 2-(methylthio)-1,3-thiazol-5(4H)-one in the presence of a base. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
(4Z)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-19-14-8-7-10(11-5-3-4-6-12(11)14)9-13-15(18)21-16(17-13)20-2/h3-9H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVZTKAWUIJBE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)




![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)